molecular formula C12H9IN2O B5715391 2-iodo-N-(pyridin-4-yl)benzamide

2-iodo-N-(pyridin-4-yl)benzamide

Cat. No.: B5715391
M. Wt: 324.12 g/mol
InChI Key: DDLIBLNYUBFSGQ-UHFFFAOYSA-N
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Description

2-iodo-N-(pyridin-4-yl)benzamide is an organic compound with the molecular formula C12H9IN2O This compound is characterized by the presence of an iodine atom attached to the benzamide moiety and a pyridinyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(pyridin-4-yl)benzamide typically involves the iodination of N-(pyridin-4-yl)benzamide. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction is carried out under reflux conditions to ensure complete iodination .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(pyridin-4-yl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-azido-N-(pyridin-4-yl)benzamide, while a Suzuki coupling reaction could produce a biaryl derivative.

Scientific Research Applications

2-iodo-N-(pyridin-4-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 2-iodo-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. The iodine atom and the pyridinyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and other regulatory proteins involved in cell signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-iodobenzamide
  • N-(pyridin-4-yl)benzamide
  • 2-iodo-N-phenylbenzamide

Uniqueness

2-iodo-N-(pyridin-4-yl)benzamide is unique due to the presence of both an iodine atom and a pyridinyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization .

Properties

IUPAC Name

2-iodo-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IN2O/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9/h1-8H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLIBLNYUBFSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=NC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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